molecular formula C16H16BrNO2 B8563017 4-[2-Bromo-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde CAS No. 646519-96-2

4-[2-Bromo-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde

Cat. No.: B8563017
CAS No.: 646519-96-2
M. Wt: 334.21 g/mol
InChI Key: CUFLLUWJNMJEEK-UHFFFAOYSA-N
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Description

4-[2-Bromo-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde is a useful research compound. Its molecular formula is C16H16BrNO2 and its molecular weight is 334.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

646519-96-2

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

4-[2-bromo-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde

InChI

InChI=1S/C16H16BrNO2/c1-2-12-5-8-16(18-9-12)15(17)11-20-14-6-3-13(10-19)4-7-14/h3-10,15H,2,11H2,1H3

InChI Key

CUFLLUWJNMJEEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 0.67 g (0.0055 mol) p-hydroxy benzaldehyde and 0.237 g (0.0098 mol) sodium hydride in 10 mL DMF, 1 g (0.0034 mol) 2-bromo-[5-ethyl-2-pyridyl]-ethyl bromide dissolved in 10 mL of Do was added at 10-15° C. Reaction mixture was stirred for 1 hr at 25-30° C. and further warmed at 75-80° C. for 24 br. After subsequent work-up crude product was obtained which on purification gave titled compound, Yield of the product was 0.068 g (6%). The product obtained was characterized by satisfactory mass.
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0.67 g
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reactant
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0.237 g
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1 g
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10 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.93 g (0.01 mol) PBr3 was added to a solution of 5 g (0.018 mol) 4-[2-(5-ethyl-pyridin-2-yl)-2-hydroxy-ethoxy]-benzaldehyde dissolved in 50 mL chloroform at 55-60° C. Reaction mixture was refluxed for 1 hr. Progress of the reaction was monitored by TLC and after completion of reaction, subsequent work-up in alkaline water furnished 3 g (50%) of desired product.
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2.93 g
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5 g
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0 (± 1) mol
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reactant
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50 mL
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solvent
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Yield
50%

Synthesis routes and methods III

Procedure details

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